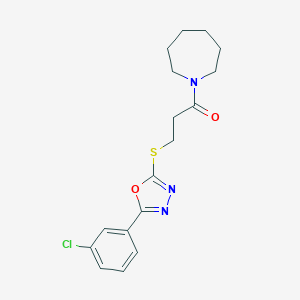![molecular formula C16H14ClN3OS B285596 N-(3-CHLOROPHENYL)-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B285596.png)
N-(3-CHLOROPHENYL)-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-CHLOROPHENYL)-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE” is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-CHLOROPHENYL)-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE” typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: Benzimidazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the synthesis of advanced materials with specific properties.
Biology
Antimicrobial Agents: Benzimidazole derivatives are studied for their potential as antimicrobial agents.
Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in biochemical research.
Medicine
Anticancer Agents: Some benzimidazole derivatives have shown promise as anticancer agents.
Antiviral Agents: They are also explored for their antiviral properties.
Industry
Dyes and Pigments: Benzimidazole derivatives are used in the production of dyes and pigments.
Pharmaceuticals: They are key intermediates in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of “N-(3-CHLOROPHENYL)-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE” would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-[(1H-benzimidazol-2-yl)thio]acetamide
- N-(3-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propionamide
Uniqueness
The unique structural features of “N-(3-CHLOROPHENYL)-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE” may confer specific biological activities or chemical properties that distinguish it from other similar compounds. These differences can be in terms of binding affinity to targets, stability, or reactivity.
Properties
Molecular Formula |
C16H14ClN3OS |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H14ClN3OS/c1-20-14-8-3-2-7-13(14)19-16(20)22-10-15(21)18-12-6-4-5-11(17)9-12/h2-9H,10H2,1H3,(H,18,21) |
InChI Key |
DJIGGQJQDYLBKS-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B285513.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B285514.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B285515.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B285516.png)
![2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B285518.png)

![7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285523.png)
![7-(2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285524.png)
![4-methyl-7-(2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285525.png)

![N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285529.png)
![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285531.png)

![N-(3-chlorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B285537.png)
